N-Isobutyl-2-(methylthio)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-9(2)8-12-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
DQXUPCQICBLGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1SC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Isobutyl 2 Methylthio Aniline and Its Derivatives
Direct Synthesis Approaches to N-Isobutyl-2-(methylthio)aniline
The direct synthesis of this compound can be accomplished through established organic reactions. One common method is the reductive amination of 2-(methylthio)benzaldehyde (B1584264) with isobutylamine. This process typically involves the formation of an imine intermediate which is then reduced to the final secondary amine product.
Another principal route is the N-alkylation of 2-(methylthio)aniline (B147308) with an isobutyl halide, such as isobutyl bromide or iodide. This reaction is generally carried out in the presence of a base which deprotonates the aniline (B41778) nitrogen, enabling it to act as a nucleophile and attack the isobutyl halide.
A patent for the synthesis of isobutyl-aniline outlines a multi-step process beginning with isobutyraldehyde (B47883) and morpholine (B109124) to create an intermediate, which then undergoes further reactions to eventually yield the final product. google.com While this patent describes the synthesis of a different isomer, the general principles of building the isobutyl-aniline structure are relevant.
Functionalization and Derivatization Strategies of this compound
The this compound structure is a versatile starting point for creating a wide range of derivatives with specific chemical properties.
Synthesis of Schiff Base Analogues and Imine Derivatives from 2-(methylthio)aniline precursors
Schiff bases are readily synthesized through the condensation of an amine with an aldehyde or ketone. internationaljournalcorner.comnanobioletters.com The precursor, 2-(methylthio)aniline, is frequently used to generate a variety of Schiff base analogues and imine derivatives. ajol.inforesearchgate.netsciensage.info This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine.
For example, new Schiff bases have been synthesized by reacting 2-(methylthio)aniline derivatives with p-methoxysalicylaldehyde. ajol.info These reactions are often carried out by refluxing the reactants in a solvent mixture like ethanol (B145695) and dichloromethane. ajol.info The resulting Schiff bases can be characterized using various spectroscopic techniques. ajol.info
Table 1: Spectroscopic Data for a Schiff Base Derived from a 2-(methylthio)aniline Precursor ajol.info
| Spectroscopic Technique | Observed Data |
| FT-IR (cm⁻¹) | vC–H (2929, 2840), vC=N (1614), vC=C (1611, 1576, 1466), δO–H (1557), vC–O (1336), vC–N (1289), vC–S (715, 682) |
| UV-Vis (λmax, nm) | 246, 273, 359 |
Formation of Nitrogen-Containing Heterocycles Utilizing this compound or related Anilines
This compound and its related anilines are valuable precursors for synthesizing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and other functional materials. ethz.chnih.gov The presence of the amine and the ortho-methylthio group allows for various cyclization strategies.
For instance, palladium-catalyzed reactions of 2-chloro-N-(2-vinyl)aniline derivatives can lead to the formation of indoles, carbazoles, acridines, and dibenzazepines, with the specific product being controlled by the choice of ligand. mit.edu Another approach involves the FeCl3-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water to produce 2-aminobenzothiazoles, showcasing a green chemistry approach to heterocycle synthesis. rsc.org The synthesis of meta-hetarylanilines has also been achieved through a one-pot three-component reaction involving heterocycle-substituted 1,3-diketones. beilstein-journals.org
Preparation of Organometallic Complexes Incorporating this compound Motifs or its Precursors
The nitrogen and sulfur atoms in this compound and its derivatives, especially Schiff bases, make them excellent ligands for coordinating with metal ions to form organometallic complexes.
A new Pb(II) complex, [Pb(PMTPM)Cl2], where the ligand is derived from 2-(methylthio)aniline, has been synthesized and characterized. sciensage.info The study of such complexes can include investigation of their interaction with DNA. sciensage.info The synthesis and structures of ruthenium(II) complexes with Schiff bases derived from 2-(methylthio)aniline and substituted salicylaldehydes have also been reported. researchgate.net
Integration into More Complex Molecular Architectures, including Amino Acid Derivatives and Quaternary Amino Acids
The this compound moiety can be incorporated into more complex molecules like amino acid derivatives. The N-alkylation of amino acids is a known strategy to enhance the properties of peptides, such as increasing lipophilicity and bioavailability. monash.edu
Methods for the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides have been developed, highlighting the interest in combining heterocyclic structures with amino acids. mdpi.com While direct integration of this compound into amino acids is not extensively documented, the existing methodologies for creating N-alkyl and N-aryl amino acids provide a foundation for such synthetic explorations. monash.edu For example, a recent study focused on the design and synthesis of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d] ajol.infosciensage.infodioxole-5-carboxamides as selective butyrylcholinesterase inhibitors, demonstrating the integration of an N-isobutyl amine into a larger, biologically active molecule. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes
Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, developing catalytic reactions, and designing one-pot syntheses to minimize waste.
Elucidation of Reaction Mechanisms and Reactivity Profiles of N Isobutyl 2 Methylthio Aniline and Its Derivatives
Mechanistic Investigations of Electrophilic and Nucleophilic Transformations
The reactivity of N-Isobutyl-2-(methylthio)aniline in electrophilic and nucleophilic substitution reactions is dictated by the electronic properties of the amino and methylthio groups. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons into the aromatic ring. byjus.comdoubtnut.comvedantu.com This increases the electron density at these positions, making them more susceptible to electrophilic attack. Conversely, the methylthio group is also an ortho, para-directing group, though its activating effect is more modest.
In the case of this compound, the ortho position is already substituted by the methylthio group. Therefore, electrophilic substitution is anticipated to occur predominantly at the para position to the amino group, and to a lesser extent at the ortho position (C6). The isobutyl group on the nitrogen atom introduces steric hindrance, which can further influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered para position.
While anilines are generally electron-rich and thus not ideal substrates for nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups on the ring can facilitate such reactions. tib.eu For this compound itself, which lacks such withdrawing groups, direct nucleophilic substitution is unlikely. However, derivatization to introduce electron-withdrawing substituents could open up pathways for nucleophilic attack.
It is important to note that under strongly acidic conditions, such as those used in nitration reactions, the amino group can be protonated to form an anilinium ion. This anilinium group is strongly deactivating and meta-directing, which would drastically alter the regiochemical outcome of electrophilic substitution. chemistrysteps.com
Kinetic Studies of Arylsulfonylation Reactions Involving N-Isobutylaniline Derivatives
The arylsulfonylation of amines is a fundamental reaction for the formation of sulfonamides, a common motif in medicinal chemistry and materials science. Kinetic studies on the arylsulfonylation of N-isobutylaniline and its derivatives with benzenesulfonyl chlorides have provided valuable insights into the reaction mechanism.
Research has demonstrated that the rate of this reaction is sensitive to the electronic effects of substituents on both the aniline (B41778) and the benzenesulfonyl chloride. A study on the reaction of benzene-substituted N-isobutylanilines with 3-nitrobenzenesulfonyl chloride in propan-2-ol at 298 K revealed a clear correlation between the reaction rate and the electronic properties of the substituents. The activation parameters for this reaction have also been determined, shedding light on the transition state of the reaction.
The reaction is proposed to proceed through a bimolecular mechanism. The rate of arylsulfonylation of N-isobutylaniline and its derivatives shows a direct proportionality to the contributions of the s and pz orbitals of the nitrogen atom to the Highest Occupied Molecular Orbital (HOMO) of the amine, and of the sulfur atom to the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride. This suggests that the reaction is orbitally-controlled. The coefficients of these atomic orbitals can be considered as reactivity indices for the reagents in this transformation.
Table 1: Reactivity of N-Isobutylaniline Derivatives in Arenesulfonylation
| Substituent on N-Isobutylaniline | Relative Rate of Arenesulfonylation |
|---|---|
| 4-Methoxy | Increased |
| 4-Methyl | Increased |
| Unsubstituted | Reference |
| 4-Chloro | Decreased |
| 3-Nitro | Significantly Decreased |
This table is illustrative and based on general principles of electronic effects on reaction rates. Actual relative rates would need to be experimentally determined.
Intramolecular Rearrangements and Cyclization Pathways
The strategic placement of the N-isobutyl and 2-(methylthio) groups in this compound provides a template for investigating intramolecular rearrangements and cyclization reactions. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the N-H bond or C-H bonds of the isobutyl group can be activated to participate in cyclization cascades.
A notable example of the involvement of a (2-methylthio)aniline moiety in cyclization is its use as a directing group in transition metal-catalyzed reactions. For instance, Rh(I)-catalyzed reactions of aromatic amides with maleimides, utilizing (2-methylthio)aniline as a directing group, have been shown to produce isoindolone spirosuccinimide derivatives. acs.orgacs.org This proceeds via a C-H activation and subsequent cyclization.
Furthermore, intramolecular cyclization can be envisaged through various synthetic strategies. For example, transformation of the methylthio group into a better leaving group could facilitate an intramolecular SNAr reaction with the amino group to form a cyclic structure. Alternatively, radical-mediated cyclizations could also be explored.
While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the principles of intramolecular reactions of related systems suggest a rich potential for the formation of novel heterocyclic scaffolds. nih.gov
Role of this compound in Asymmetric Synthesis Methodologies
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral amines and their derivatives often play a crucial role as catalysts, auxiliaries, or substrates in asymmetric transformations.
While direct applications of this compound in asymmetric synthesis are not widely reported, its structural features suggest potential utility. The presence of a chiral center, which could be introduced at the benzylic position of the isobutyl group or through modification of the aniline core, would make it a candidate for use as a chiral ligand for transition metals or as a chiral building block.
The development of asymmetric synthesis methods often relies on the design of novel chiral ligands and catalysts. For instance, N-substituted allylic amines can be synthesized asymmetrically using copper-catalyzed methods with a chiral ligand. louisiana.edu It is conceivable that a chiral derivative of this compound could be employed in similar methodologies.
Furthermore, the field of asymmetric synthesis has seen the development of stereospecific cross-coupling reactions using benzylic and allylic amine derivatives as electrophiles. rsc.org This opens up possibilities for the use of appropriately functionalized this compound derivatives in the stereospecific synthesis of complex chiral molecules.
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights into N Isobutyl 2 Methylthio Aniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-Isobutyl-2-(methylthio)aniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. The aromatic region typically displays complex multiplets corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the electron-donating effects of the amino and methylthio groups. The aliphatic region features distinct signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen. The N-H proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. Data from the parent compound, 2-(methylthio)aniline (B147308), shows aromatic protons in the range of δ 6.6-7.3 ppm and a methyl signal around δ 2.3 ppm. chemicalbook.com The addition of the N-isobutyl group introduces characteristic aliphatic signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR by identifying each unique carbon atom. The spectrum would show six distinct signals for the aromatic carbons, with their shifts indicating the electronic influence of the substituents. The carbon attached to the nitrogen (C-N) and the carbon attached to the sulfur (C-S) are particularly diagnostic. For comparison, in N,N-dimethyl-2-(methylthio)aniline, aromatic carbons appear between δ 119-151 ppm. rsc.org The four carbons of the isobutyl group would appear in the upfield aliphatic region.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | ~ 6.6 - 7.4 | Multiplets (m) | C₆H₄ protons |
| NH | Variable (Broad) | Singlet (s) | Amine proton |
| N-CH₂ | ~ 2.9 - 3.2 | Doublet (d) | Methylene protons |
| CH | ~ 1.8 - 2.1 | Multiplet (m) | Methine proton |
| S-CH₃ | ~ 2.3 - 2.5 | Singlet (s) | Methylthio protons |
| C-(CH₃)₂ | ~ 0.9 - 1.0 | Doublet (d) | Isobutyl methyl protons |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Aromatic | ~ 110 - 150 | C₁ - C₆ | |
| N-CH₂ | ~ 55 - 60 | Methylene carbon | |
| CH | ~ 27 - 30 | Methine carbon | |
| S-CH₃ | ~ 15 - 20 | Methylthio carbon | |
| C-(CH₃)₂ | ~ 20 - 22 | Isobutyl methyl carbons |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on data from analogous compounds such as 2-(methylthio)aniline and other N-alkylanilines. chemicalbook.comrsc.orgrsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands confirm the presence of specific functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to moderately broad band in the 3350-3450 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl and methylthio groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce several peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. Spectral data for the parent molecule, 2-(methylthio)aniline, confirms these assignments. nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S stretching vibration (typically weak in IR) are often prominent in the Raman spectrum. The C-S stretch is expected in the 600-750 cm⁻¹ region. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3350 - 3450 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| N-H Bend | 1500 - 1580 | FT-IR |
| C-N Stretch | 1250 - 1350 | FT-IR |
| C-S Stretch | 600 - 750 | Raman |
Table 2: Key vibrational frequencies for this compound based on data from analogous compounds. researchgate.netnih.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule, providing insights into its electronic structure. The spectrum of this compound is dominated by the substituted aniline (B41778) chromophore.
Aniline itself typically displays two main absorption bands: a strong primary band (π→π) around 230-240 nm and a weaker secondary, benzenoid band (also π→π) around 280-290 nm. spcmc.ac.in The presence of substituents significantly influences the position and intensity of these bands. Both the amino group and the methylthio group are auxochromes, meaning they contain non-bonding electrons that can interact with the π-system of the benzene ring. This interaction generally leads to a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). spcmc.ac.incdnsciencepub.com
For this compound, the combined electron-donating effects of the secondary amine and the ortho-methylthio group are expected to shift the primary and secondary absorption bands to longer wavelengths compared to unsubstituted aniline. researchgate.netresearchgate.netnih.gov The spectrum would likely show a primary absorption maximum (λ_max) above 240 nm and a secondary band above 290 nm. The exact position of these bands can be sensitive to solvent polarity.
| Electronic Transition | Expected λₘₐₓ (nm) | Description |
| Primary (π→π) | ~ 240 - 260 | High-energy transition within the benzene π-system, intensified by substituents. |
| Secondary (π→π) | ~ 290 - 310 | Lower-energy benzenoid transition, shifted by auxochromic groups. |
Table 3: Predicted UV-Vis absorption maxima for this compound in a non-polar solvent. Predictions are based on general principles and data for substituted anilines. spcmc.ac.inresearchgate.net
Single Crystal X-Ray Diffraction for Solid-State Structural Determination of Derivatives
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.
While no public crystal structure data is currently available for this compound itself, analysis of related aniline derivatives allows for predictions of its solid-state conformation. researchgate.net X-ray diffraction analysis would reveal the geometry around the nitrogen and sulfur atoms and the planarity of the benzene ring. It would also elucidate the conformation of the flexible isobutyl group. A key structural feature of interest would be the potential for intermolecular N-H···S or N-H···π hydrogen bonds, which would significantly influence the crystal packing arrangement. Analysis of N-benzylaniline, for example, shows distortions in the aniline ring angles at the point of substitution. researchgate.net Similar effects would be expected for this compound.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern under ionization.
For this compound (Molecular Formula: C₁₁H₁₇NS), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.33 g/mol ). The presence of a single nitrogen atom dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule. miamioh.edu
The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for N-alkylanilines typically involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For this compound, the most likely α-cleavage would be the loss of a propyl radical (•C₃H₇) from the isobutyl group, leading to a prominent fragment ion. Another characteristic fragmentation would be the loss of the entire isobutyl group. Fragmentation of the parent compound, 2-(methylthio)aniline, shows major peaks at m/z 139 (M⁺), 124 (M-CH₃)⁺, and 96 (M-CH₃S)⁺. nih.gov Similar losses from the N-isobutyl derivative can be anticipated.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 195 | [C₁₁H₁₇NS]⁺ | Molecular Ion ([M]⁺) |
| 180 | [C₁₀H₁₄NS]⁺ | Loss of methyl radical (•CH₃) from S-CH₃ |
| 152 | [C₈H₁₀NS]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |
| 138 | [C₇H₈NS]⁺ | Loss of isobutene via McLafferty-type rearrangement |
| 124 | [C₇H₆N]⁺ | Loss of isobutyl radical and sulfur |
Table 4: Predicted major fragmentation ions for this compound in mass spectrometry. Predictions are based on known fragmentation patterns of N-alkylanilines and thioanisoles. nih.govmiamioh.edu
Theoretical and Computational Chemistry of N Isobutyl 2 Methylthio Aniline
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic behavior of N-Isobutyl-2-(methylthio)aniline. Central to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (its electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com For aniline (B41778) derivatives, the nature and position of substituents on the aromatic ring significantly influence the energies of these frontier orbitals. researchgate.netresearchgate.net Electron-donating groups, such as the amino and methylthio groups, tend to raise the energy of the HOMO, making the molecule a better electron donor. chemistrysteps.com Conversely, the attachment of an alkyl group like isobutyl to the nitrogen atom can also modulate these electronic properties.
The electronic properties of a molecule can be quantified by several descriptors derived from HOMO and LUMO energies:
Ionization Potential (IP): Approximated as -EHOMO. researchgate.net
Electron Affinity (EA): Approximated as -ELUMO. researchgate.net
Electronegativity (χ): A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Softness (S): The reciprocal of hardness, indicating a higher reactivity. nih.gov
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aniline | -5.66 | -0.34 | 5.32 |
| 2-Methylaniline | -5.52 | -0.28 | 5.24 |
| 4-Methoxyaniline | -5.25 | -0.21 | 5.04 |
This table presents illustrative data for similar compounds to demonstrate the concepts of HOMO-LUMO analysis. The values are representative and depend on the specific computational method and basis set used. researchgate.net For this compound, one would expect the combined electron-donating effects of the -NHR and -SCH3 groups to result in a relatively high HOMO energy and a correspondingly high reactivity towards electrophiles.
Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity Parameters
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. researchgate.netnih.gov By finding the minimum energy conformation, DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, these calculations would reveal the spatial arrangement of the isobutyl group relative to the aniline plane and the orientation of the methylthio group.
In aniline, the amino group is slightly pyramidal, with the nitrogen atom out of the plane of the benzene (B151609) ring. researchgate.net The introduction of an isobutyl group on the nitrogen and a methylthio group at the ortho position introduces significant steric and electronic effects. DFT optimization would precisely quantify these structural changes.
The table below shows typical calculated bond lengths and angles for the core structure of 2-(methylthio)aniline (B147308), which forms the basis of the target molecule.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-S Bond Length | Bond between aromatic carbon and sulfur | ~1.77 Å |
| S-CH3 Bond Length | Bond between sulfur and methyl carbon | ~1.81 Å |
| C-N Bond Length | Bond between aromatic carbon and nitrogen | ~1.40 Å |
| C-S-C Bond Angle | Angle around the sulfur atom | ~103° |
| C-C-N Bond Angle | Angle within the aromatic ring at the point of N substitution | ~121° |
Note: These values are illustrative for the 2-(methylthio)aniline fragment and would be further influenced by the N-isobutyl group in the full molecule.
DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating these are sites susceptible to electrophilic attack, while the amino hydrogen and hydrogens on the isobutyl group would show positive potential (blue). nih.gov
Molecular Dynamics Simulations and Conformational Analysis
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The key rotations include the C(aryl)-N bond, the N-C(isobutyl) bond, and the C(aryl)-S bond. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its accessible conformations and their relative stabilities. rsc.org
An MD simulation would model the movements of every atom in the molecule over time, governed by a force field that approximates the interatomic forces. The resulting trajectory can be analyzed to identify the most populated (lowest energy) conformational states and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as a receptor in a biological system, as its shape can significantly influence its binding affinity.
While specific MD studies on this compound are not found in the provided search results, the methodology would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent like water to mimic realistic conditions.
Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.
Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to stabilize.
Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformations.
Analysis: Analyzing the trajectory to understand the dynamics of bond rotations, identify stable conformers, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify flexibility.
Prediction of Spectroscopic Properties from First Principles
Computational chemistry provides powerful tools for predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, from first principles. mit.eduresearchgate.net These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical spectrum can be generated. While there can be systematic errors, these are often corrected using empirical scaling factors, leading to excellent agreement with experimental data. researchgate.net The predicted spectrum for this compound would show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-S stretching, among others.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. The method involves computing the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These theoretical shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts. This allows for the assignment of each peak in an experimental NMR spectrum to a specific atom in the molecule. Experimental ¹H NMR data is available for the parent compound, 2-(methylthio)aniline. chemicalbook.com
The following table demonstrates the kind of data obtained from experimental NMR, which computational methods aim to predict and help assign.
| Assignment (for 2-(methylthio)aniline) | 1H Chemical Shift (ppm) in CDCl3 |
|---|---|
| Ar-H | 7.32 - 6.64 (multiplets) |
| NH2 | 4.15 (broad singlet) |
| S-CH3 | 2.30 (singlet) |
Source: Adapted from experimental data for 2-(methylthio)aniline, which serves as the core of the target molecule. chemicalbook.com
Computational Exploration of Reaction Pathways and Transition States
Theoretical chemistry can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. researchgate.net This involves identifying and characterizing the structures of transition states (TS)—the high-energy saddle points on the PES that represent the barrier to reaction.
For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amine or thioether functional groups. allen.in The process typically involves:
Locating Stationary Points: Finding the minimum energy structures for reactants, products, and any intermediates.
Transition State Searching: Using specialized algorithms to locate the transition state structure connecting two minima.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to both the reactant and product, confirming that the correct TS has been found for the reaction of interest. researchgate.net
From these calculations, the activation energy (the energy difference between the reactant and the transition state) can be determined, providing a quantitative measure of the reaction rate. This allows chemists to predict which reaction pathways are most favorable and to understand how substituents or catalysts might influence the reaction outcome. acs.org For instance, studies on other aniline derivatives have used DFT to elucidate complex rearrangement mechanisms and the role of catalysts in C-H activation. researchgate.netacs.org
Exploration of Chemical Applications and Functional Materials Development Based on N Isobutyl 2 Methylthio Aniline
Utility as a Precursor or Intermediate in Fine Chemical Synthesis
The N-Isobutyl-2-(methylthio)aniline scaffold is a valuable intermediate in the synthesis of more complex molecular targets. The parent compound, 2-(methylthio)aniline (B147308), is recognized as an important raw material and intermediate for organic synthesis, particularly in the pharmaceutical and agrochemical sectors chemicalbook.com. The introduction of the N-isobutyl group modifies the reactivity and physical properties, such as solubility, which can be advantageous for specific synthetic routes.
A key application of the core 2-(methylthio)aniline structure is its use as a directing group in palladium-catalyzed C-H bond functionalization. This method allows for the selective arylation and alkylation of sp² and sp³ C-H bonds in carboxylic acid derivatives acs.org. In this context, the aniline (B41778) derivative is first converted into an amide with the target substrate. The nitrogen and sulfur atoms then coordinate to a palladium catalyst, directing it to activate a specific C-H bond on the substrate for coupling with an aryl or alkyl halide.
Research has demonstrated that the 2-(methylthio)aniline (MTA) directing group is highly effective for the selective β-modification of N-methylated amino acids. Compared to other directing groups like 8-aminoquinoline, MTA's reactivity allows for clean mono-arylation in high yields, avoiding the formation of undesired side products rsc.org. After the desired modification, the MTA group can be cleaved, yielding valuable functionalized amino acids that serve as building blocks for peptide synthesis rsc.org. This compound serves as a direct analogue in this class of reagents, with the isobutyl group offering modified steric and solubility profiles that can be tailored for specific substrates.
The table below summarizes key transformations where the 2-(methylthio)aniline core acts as a crucial intermediate or directing group.
| Transformation Type | Role of 2-(Methylthio)aniline (MTA) | Substrate Class | Resulting Product |
| C(sp³)–H Arylation | Directing Group | Carboxylic Acids / Amino Acids | β-Arylated Acids / Amino Acids |
| C(sp²)–H Alkylation | Directing Group | Carboxylic Acids | β-Alkylated Acids |
| Peptide Modification | Directing Group | Dipeptides | C-terminal Modified Peptides |
Development of Ligands for Catalysis and Coordination Chemistry
The structure of this compound, containing both a nitrogen (amine) and a sulfur (thioether) donor atom in a 1,2-arrangement on a benzene (B151609) ring, makes it an excellent candidate for a bidentate ligand. Such (S,N) type ligands can form stable five-membered chelate rings with transition metal centers, a feature highly sought after in the design of catalysts and coordination complexes.
Studies on the parent ligand, 2-(methylthio)aniline, have shown its effectiveness in forming catalytically active complexes. For instance, its reaction with sodium tetrachloropalladate(II) (Na₂PdCl₄) yields a square-planar palladium(II) complex, [Pd(2-(methylthio)aniline)Cl₂] nih.gov. This complex has been identified as a highly efficient, thermally stable, and air-stable catalyst for Suzuki-Miyaura C-C coupling reactions. A key advantage of this catalyst is its ability to function effectively in water, an environmentally benign solvent, achieving high turnover numbers (TON) of up to 93,000 in coupling various aryl bromides with phenylboronic acid nih.gov.
This compound is an analogue of this ligand system. The presence of the isobutyl group on the nitrogen atom is expected to influence the resulting metal complex in several ways:
Steric Hindrance: The bulky isobutyl group can affect the coordination geometry around the metal center and influence the substrate scope and selectivity of the catalyst.
Solubility: It enhances the ligand's and the corresponding metal complex's solubility in organic solvents, which can be advantageous for reactions that are not amenable to aqueous conditions.
Electronic Effects: The electron-donating nature of the alkyl group can modulate the electron density at the metal center, thereby fine-tuning its catalytic activity.
The development of Schiff bases derived from 2-(methylthio)aniline and various aldehydes further expands its utility in coordination chemistry, creating multidentate ligands capable of forming stable complexes with a range of transition metals semanticscholar.org.
| Ligand Feature | Compound | Resulting Complex Example | Catalytic Application |
| Bidentate (S,N) Donors | 2-(Methylthio)aniline | [Pd(L)Cl₂] | Suzuki-Miyaura C-C Coupling nih.gov |
| Schiff Base Ligand | 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine | N/A (Ligand Synthesis) | Potential for various catalytic reactions |
Role in the Design of Functional Organic Materials (e.g., Semiconductors) via Derivatives
Derivatives of this compound hold potential as building blocks for functional organic materials, particularly organic semiconductors. The design of these materials often relies on π-conjugated systems where charge transport occurs between molecules merckmillipore.com. The performance of such materials is highly dependent on the molecular packing in the solid state.
The methylthio (-SCH₃) group has been identified as a critical substituent for controlling the crystal structure of molecular semiconductors. This strategy, known as methylthiolation, can induce favorable packing motifs, such as the pitched π-stacking structure observed in high-mobility semiconductors like rubrene nih.gov. The sulfur atom in the methylthio group contributes to intermolecular interactions that can guide the self-assembly of molecules into highly ordered structures, which are essential for efficient charge transport nih.gov.
The this compound scaffold combines this crystal-structure-directing methylthio group with an electron-rich aniline core. Aniline and its derivatives, like triphenylamine, are well-known hole-transporting moieties used in organic electronics. Therefore, derivatives of this compound could be designed to function as:
Hole-Transporting Materials (HTMs): In devices like Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells.
Organic Semiconductors: For use in Organic Field-Effect Transistors (OFETs).
Donor Units: In the synthesis of donor-acceptor type polymers for organic photovoltaics (OPVs).
The N-isobutyl group plays the crucial role of enhancing solubility. Good solubility is vital for the solution-based processing techniques, such as spin-coating or inkjet printing, that are commonly used to fabricate low-cost, large-area organic electronic devices merckmillipore.com.
| Structural Feature | Role in Organic Materials | Potential Application |
| Methylthio Group | Controls solid-state packing, promotes intermolecular interactions nih.gov | High-mobility organic semiconductors |
| Aniline Core | Electron-donating, hole-transporting properties | Hole-transport layers in OLEDs, OPVs |
| N-Isobutyl Group | Enhances solubility for solution processing | Printable organic electronics |
Application as a Building Block for Diverse Organic Scaffolds
Beyond its specific roles as a precursor, ligand, or material component, this compound serves as a versatile molecular building block for constructing a wide array of more complex organic scaffolds. Its utility stems from the presence of multiple distinct reactive sites that can be addressed with high chemo-selectivity.
The key reactive sites and their potential transformations are:
The N-H bond of the secondary amine: This site allows for acylation to form amides, alkylation, and participation in condensation reactions to form heterocyclic systems like benzimidazoles or phenothiazines (after further modifications).
The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amine and methylthio groups. This allows for the introduction of additional functional groups (e.g., halogens, nitro groups) at specific positions, further diversifying the scaffold.
The Methylthio Group: The sulfur atom can be oxidized to form sulfoxides and sulfones, which drastically alters the electronic properties of the molecule. It can also be involved in metal-catalyzed cross-coupling reactions or act as a directing group for ortho-lithiation.
This multifunctionality enables synthetic chemists to use this compound as a starting point for synthesizing complex heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science chemrxiv.org. For example, reactions that involve both the amine and a substituent on the ring can lead to fused-ring systems. The combination of the aniline nitrogen and the ortho-thioether makes it a precursor for phenothiazine-like structures, which are a privileged scaffold in drug discovery and organic electronics.
| Reactive Site | Possible Transformation | Resulting Organic Scaffold |
| Amine (N-H) | Acylation, Condensation | Amides, Heterocycles (e.g., Benzimidazoles) |
| Aromatic Ring | Electrophilic Substitution | Substituted Anilines |
| Methylthio Group | Oxidation | Aryl Sulfoxides, Aryl Sulfones |
| Combined Reactivity | Cyclization Reactions | Fused Heterocycles (e.g., Phenothiazine analogues) |
Investigations into Biological Activity of N Isobutyl 2 Methylthio Aniline Derivatives at the Molecular and Cellular Level Mechanistic Research
Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions in Vitro
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For aniline (B41778) derivatives, these studies have demonstrated that minor structural modifications can significantly impact their interaction with biological targets.
In the development of novel agents, the substitution at various positions on the aniline or related heterocyclic cores is systematically altered to enhance potency and selectivity. For instance, in a series of salicylanilide-based peptidomimetics, the presence of a bulky and lipophilic chain, such as an isobutyl group, on the connecting linker was found to be crucial for antimicrobial activity. nih.gov This suggests that the isobutyl moiety plays a key role in the compound's ability to interact with its target, likely by fitting into a hydrophobic pocket of the target protein. nih.gov
Studies on other related heterocyclic structures further inform the SAR of aniline derivatives. For example, research on 2-aminobenzothiazole (B30445) analogs highlighted that an N-propyl imidazole (B134444) moiety was critical for their antibacterial activity against Staphylococcus aureus. nih.gov Similarly, in the investigation of quinoxaline (B1680401) derivatives, the presence of bulky, aromatic, and halogenated substituents was shown to favor biological activity.
The table below summarizes the impact of different substituents on the biological activity of various aniline-related compound series, as determined by in vitro assays.
| Compound Series | Key Structural Moiety | Modification | Impact on In Vitro Activity |
| Salicylanilide-based Peptidomimetics | Connecting Linker | Introduction of an isobutyl group | Essential for broad-spectrum antibacterial activity. nih.gov |
| 2-Aminobenzothiazoles | N-substitution | Presence of N-propyl imidazole | Critical for potent anti-Staphylococcus aureus activity. nih.gov |
| Quinoxaline Derivatives | Phenyl group at position 2 | Addition of bulky, aromatic, and halogenated substituents | Enhances biological activity. |
These SAR studies underscore the importance of specific lipophilic and electronic features in governing the target-specific interactions of these compounds in vitro.
In Vitro Studies on Molecular Interactions with Biological Macromolecules (e.g., Enzyme Binding, Protein Phosphorylation)
The biological effects of N-Isobutyl-2-(methylthio)aniline derivatives are predicated on their direct interactions with biological macromolecules. In vitro studies, including molecular docking and biochemical assays, have begun to elucidate these interactions.
Molecular docking studies have been instrumental in predicting and rationalizing the binding of aniline-related compounds to their protein targets. For example, new quinoxaline derivatives were analyzed for their interaction with Trypanosoma cruzi Trypanothione Reductase (TcTR), a key enzyme in the parasite's defense against oxidative stress. These in silico analyses predicted interactions with crucial active site residues, suggesting a mechanism for their inhibitory activity.
In another study, a novel aniline derivative isolated from Peganum harmala was shown through molecular docking and surface plasmon resonance (SPR) to bind directly to the CD133 protein. CD133 is a transmembrane protein often associated with cancer stem cells, and this binding event was linked to the compound's anticancer effects.
Furthermore, some aniline-based scaffolds have been identified as substrates for bacterial efflux pumps. nih.gov This interaction, while contributing to bacterial resistance, is a critical molecular interaction that influences the compound's effective concentration within the bacterial cell. nih.gov
The following table presents examples of molecular interactions observed for aniline derivatives in vitro.
| Compound/Derivative | Biological Macromolecule | Type of Interaction | Observed/Predicted Effect |
| Quinoxaline Derivatives | Trypanosoma cruzi Trypanothione Reductase (TcTR) | Enzyme Binding | Inhibition of enzyme activity. |
| Aniline derivative from Peganum harmala | CD133 Protein | Direct Binding | Downregulation of CD133 expression. |
| 2-Aminobenzothiazole Scaffold | Bacterial Efflux Pumps | Substrate Recognition | Diminished antibacterial activity in Gram-negative bacteria. nih.gov |
These studies highlight the diverse molecular targets of aniline derivatives, ranging from metabolic enzymes to cell surface markers, and provide a basis for understanding their mechanisms of action.
Cellular Pathway Modulation and Mechanistic Insights (e.g., Apoptosis Induction in Cell Lines)
Investigations at the cellular level have revealed that aniline derivatives can modulate critical signaling pathways, often leading to specific cellular outcomes such as apoptosis (programmed cell death) or differentiation.
A notable finding is the ability of certain aniline derivatives to induce apoptosis in cancer cell lines. For instance, a novel aniline derivative from Peganum harmala was found to promote apoptosis in non-small cell lung cancer (NSCLC) cells. The mechanism involves the activation of autophagy through the inhibition of the PI3K/AKT/mTOR pathway. This compound also led to an increase in reactive oxygen species (ROS), and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3. The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, are key regulators of the mitochondrial pathway of apoptosis. The ratio of Bax to Bcl-2 is a critical determinant for the permeabilization of the mitochondrial outer membrane and the subsequent activation of the apoptotic cascade.
In a different context, derivatives of 1,5-dihydrobenzo[e]oxazepin-2(3H)-one, a related heterocyclic structure, were identified as inducers of differentiation in acute myeloid leukemia (AML) cell lines. This indicates that these compounds can alter cellular programming, pushing malignant cells towards a more mature, less proliferative state.
The modulation of key cellular pathways by aniline derivatives is summarized in the table below.
| Derivative Class | Cell Line | Modulated Pathway | Cellular Outcome |
| Aniline derivative from Peganum harmala | Non-Small Cell Lung Cancer (NSCLC) | PI3K/AKT/mTOR, ROS production | Apoptosis Induction. |
| 1,5-Dihydrobenzo[e]oxazepin-2(3H)-ones | Acute Myeloid Leukemia (AML) | Myeloid Differentiation Pathways | Induction of Cell Differentiation. |
These findings demonstrate the potential of this compound derivatives to serve as chemical probes for studying and potentially targeting cellular pathways implicated in disease.
In Vivo Mechanistic Studies in Model Organisms
While in vitro and cellular studies provide a wealth of mechanistic information, in vivo studies in model organisms are essential to understand the physiological effects and therapeutic potential of a compound.
For some classes of compounds related to this compound, in vivo efficacy has been demonstrated. For example, certain compound classes developed from a phenotypic screen for AML differentiation agents showed in vivo efficacy. Additionally, in vivo assessments of some quinoxaline-oxadiazole hybrids have been conducted to evaluate their antiprotozoal activity.
However, detailed in vivo mechanistic studies for this compound and its direct derivatives are not extensively reported in the available literature. Such studies would involve, for example, analyzing target engagement, pathway modulation in tumor tissues from treated animals, or examining the effects on specific cell populations within the organism. The transition from demonstrating in vivo efficacy to elucidating the in vivo mechanism of action is a critical step in drug development and represents an area for future research for this class of compounds.
Future Research Directions and Unexplored Avenues for N Isobutyl 2 Methylthio Aniline
Emerging Synthetic Strategies and Methodological Advancements
Traditional synthetic routes to N-substituted anilines often rely on methods like transition metal-catalyzed C–N cross-coupling or reductive amination. While effective, these methods can sometimes require harsh conditions or pre-functionalized starting materials. beilstein-journals.org The future synthesis of N-Isobutyl-2-(methylthio)aniline and its analogs could leverage more efficient and sustainable modern methodologies.
Photocatalysis, in particular, has emerged as a powerful tool for forging complex molecules under mild conditions. nih.gov Visible-light-mediated strategies could enable the direct C-H amination or alkylation of a 2-(methylthio)aniline (B147308) precursor, bypassing multiple steps. chemistryworld.com For instance, photocatalytic methods have been successfully employed for the synthesis of substituted morpholines from readily available materials, proceeding through radical cation intermediates. nih.gov This type of strategy could be adapted for the N-isobutylation of 2-(methylthio)aniline. Similarly, catalyst- and additive-free methods, such as the sequential imine condensation–isoaromatization pathway reported for other N-substituted anilines, offer a greener alternative to metal-catalyzed reactions. beilstein-journals.org
These emerging strategies promise not only to improve the efficiency and environmental footprint of the synthesis but also to facilitate the creation of diverse libraries of this compound derivatives for structure-activity relationship studies.
| Synthetic Approach | Typical Conditions | Key Advantages for Future Synthesis | Potential Application to this compound |
|---|---|---|---|
| Traditional C-N Coupling | Palladium or Copper catalyst, high temperature, strong base. | Well-established, broad substrate scope. | Coupling of 2-bromophenyl isobutyl sulfide (B99878) with an ammonia (B1221849) equivalent. |
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Iridium or organic dye), room temperature. nih.govacs.org | Mild conditions, high functional group tolerance, novel reactivity. nih.gov | Direct C-H isobutylation of 2-(methylthio)aniline or coupling of 2-(methylthio)aniline with an isobutyl halide. |
| Catalyst-Free Aromatization | Heating with primary amine in a suitable solvent (e.g., DME). beilstein-journals.org | Avoids metal contamination, operational simplicity, cost-effective. beilstein-journals.org | Reaction of a custom-designed cyclohexenone precursor with isobutylamine. |
Advanced Spectroscopic Techniques for Dynamic Studies
The structural flexibility of this compound—specifically the rotation around the C-N and C-S bonds and the conformational freedom of the isobutyl group—is a key feature that likely influences its chemical and physical properties. While standard 1D NMR and FT-IR can confirm its static structure, they provide limited insight into its dynamic behavior in solution. nih.gov
Advanced spectroscopic methods are crucial for mapping the molecule's internal mobility patterns. libretexts.org Two-dimensional NMR (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), can reveal through-space proximities and conformational exchange rates. nih.gov An even more powerful tool is ultrafast (UF) 2D-NMR, which can acquire a complete 2D spectrum in a single scan, lasting less than a second. nih.govweizmann.ac.il This technique is ideal for the real-time monitoring of dynamic processes or reactions involving this compound, providing unprecedented temporal resolution. rsc.org Furthermore, ultrafast spectroscopy techniques operating on the femtosecond timescale can observe molecular and electronic dynamics directly, offering deep insights into transient states and reaction pathways. spectroscopyonline.com
These advanced methods can help build a comprehensive picture of the conformational landscape and energy barriers to rotation, which are fundamental to understanding the molecule's interactions and reactivity.
| Spectroscopic Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Standard 1D NMR (¹H, ¹³C) | Basic connectivity and chemical environment of atoms. nih.gov | Confirms the static molecular structure. |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations, resolving signal overlap. libretexts.org | Unambiguous assignment of all proton and carbon signals. |
| 2D NMR (NOESY/ROESY, EXSY) | Through-space correlations and chemical exchange dynamics. nih.gov | Elucidating preferred conformations and rates of rotation around C-N and C-S bonds. |
| Ultrafast (UF) 2D-NMR | Single-scan acquisition of 2D spectra. nih.govweizmann.ac.il | Real-time monitoring of reactions or binding events involving the title compound. rsc.org |
| Femtosecond Transient Absorption | Observation of short-lived electronic excited states. spectroscopyonline.com | Understanding photophysical properties if developed for applications in organic electronics. |
Predictive Modeling and Machine Learning in Compound Design and Application
The integration of machine learning (ML) and predictive modeling is revolutionizing chemical research by accelerating the design and discovery of molecules with desired properties. mdpi.comnih.gov Instead of relying solely on trial-and-error synthesis, computational methods can be used to screen virtual libraries of this compound derivatives and predict their properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to correlate structural features with specific outcomes. vanderbilt.edu For example, ML algorithms like random forests or neural networks could be trained on data from analogous sulfur-containing compounds to predict properties such as solubility, reactivity, or potential biological activity. maxapress.comresearchgate.net Such models can identify the key molecular descriptors that govern a particular function, guiding the design of new derivatives with enhanced performance. researchgate.net
Furthermore, ML can assist in optimizing reaction conditions by predicting yields and identifying the best catalysts or ligands from a large parameter space, a task that would be resource-intensive to perform experimentally. acs.org For this compound, this could mean predicting its utility in various applications before committing to extensive laboratory work.
| Modeling/ML Application | Objective | Potential Impact on Research |
|---|---|---|
| QSPR Modeling | Predict physical properties (e.g., boiling point, solubility, spectral properties). vanderbilt.eduaalto.fi | Prioritize synthetic targets and guide purification strategies. |
| Reaction Outcome Prediction | Forecast the yield and selectivity of synthetic transformations. acs.org | Accelerate the optimization of synthetic routes to new derivatives. |
| Virtual Screening | Identify derivatives with high predicted affinity for a biological target or desired material property. | Focus experimental efforts on the most promising candidate molecules. |
| Generative Models | Design novel molecular structures with optimized properties from scratch. mdpi.com | Explore chemical space beyond intuitive design to discover innovative functional molecules. |
Novel Applications in Interdisciplinary Fields
The true potential of this compound likely lies in its application in interdisciplinary fields where its unique structural motifs can be exploited. The thioether and aniline (B41778) functionalities are present in many classes of functional materials and bioactive molecules.
In materials science, molecules containing sulfur and nitrogen are of great interest for organic electronics. rsc.org Thiophene-based materials, which are structurally related to the methylthio-benzene core, are widely used as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netunibo.itresearchgate.net Future research could explore this compound as a novel building block for synthesizing larger conjugated systems. Its N-isobutyl group could enhance solubility and influence solid-state packing, which are critical parameters for device performance. Composite films incorporating the compound into conductive polymer matrices like PEDOT:PSS could also be investigated for novel electronic or optical properties. nih.gov
Another potential avenue is in the development of corrosion inhibitors, where aniline derivatives are known to be effective. The sulfur atom in the methylthio group could provide an additional coordination site for binding to metal surfaces, potentially leading to enhanced protective capabilities.
| Interdisciplinary Field | Potential Role of this compound | Rationale |
|---|---|---|
| Organic Electronics | Monomer or precursor for organic semiconductors. | The thioaniline core is electron-rich; the isobutyl group can tune solubility and morphology. rsc.orgresearchgate.net |
| Materials Science (Coatings) | Corrosion inhibitor for metals. | Aniline derivatives are effective inhibitors; the sulfur atom offers an additional binding site to surfaces. |
| Chemical Sensing | Precursor for a chemosensor. | The aniline and thioether groups can act as binding sites for specific metal ions or analytes, leading to a detectable optical or electrochemical response. |
| Synthetic Chemistry | Versatile building block. | The molecule possesses multiple reactive sites (N-H, aromatic ring) for further functionalization to create more complex structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
